(4-fluorophenyl)methanesulfonyl Chloride
CAS No.: 103360-04-9
Cat. No.: VC20744386
Molecular Formula: C7H6ClFO2S
Molecular Weight: 208.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 103360-04-9 |
---|---|
Molecular Formula | C7H6ClFO2S |
Molecular Weight | 208.64 g/mol |
IUPAC Name | (4-fluorophenyl)methanesulfonyl chloride |
Standard InChI | InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 |
Standard InChI Key | UUQGWVIRPCRTSA-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CS(=O)(=O)Cl)F |
Canonical SMILES | C1=CC(=CC=C1CS(=O)(=O)Cl)F |
Chemical Identity and Structure
(4-Fluorophenyl)methanesulfonyl chloride, also known as 4-Fluorobenzylsulfonyl chloride, is an organosulfur compound characterized by a fluorine atom at the para position of the phenyl ring and a methanesulfonyl chloride group. This structural arrangement contributes to its distinctive chemical behavior and reactivity patterns.
The compound is identified by the CAS Registry Number 103360-04-9 and has a molecular formula of C7H6ClFO2S. The structure consists of a fluorophenyl group connected to a methanesulfonyl chloride moiety, creating a versatile chemical intermediate capable of participating in various synthetic transformations .
The presence of both the electron-withdrawing fluorine atom on the aromatic ring and the highly reactive sulfonyl chloride group creates a molecule with specialized chemical properties. The fluorine substituent affects the electron distribution across the phenyl ring, while the sulfonyl chloride group serves as an excellent leaving group in nucleophilic substitution reactions.
Physical and Chemical Properties
(4-Fluorophenyl)methanesulfonyl chloride possesses distinct physical and chemical characteristics that influence its behavior in both storage and chemical reactions. These properties are critical for researchers and chemists working with this compound to understand its stability, handling requirements, and potential applications.
Physical Properties
The compound exists as a solid at room temperature with a melting point of 61°C. Its relatively high boiling point of 294.1°C at 760 mmHg indicates strong intermolecular forces . The following table summarizes the key physical properties of (4-fluorophenyl)methanesulfonyl chloride:
Property | Value | Unit |
---|---|---|
Molecular Weight | 208.638 | g/mol |
Exact Mass | 207.976 | g/mol |
Density | 1.465 | g/cm³ |
Melting Point | 61 | °C |
Boiling Point | 294.1 | °C (at 760 mmHg) |
Flash Point | 107 | °C |
Vapor Pressure | 0.0029 | mmHg (at 25°C) |
Index of Refraction | 1.546 | - |
LogP | 2.9751 | - |
Polar Surface Area (PSA) | 42.52 | Ų |
The compound's physical state and properties affect its handling in laboratory settings, with its moderate melting point making it manageable for various synthetic applications. The relatively low vapor pressure indicates limited volatility at room temperature, which is advantageous for storage and handling .
Chemical Reactivity
The chemical reactivity of (4-fluorophenyl)methanesulfonyl chloride is primarily dictated by the sulfonyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The electron-withdrawing nature of the fluorine substituent on the phenyl ring further enhances the electrophilicity of the sulfur atom, making it particularly reactive toward nucleophiles.
Key reactions include:
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Nucleophilic substitution at the sulfonyl chloride group by amines, alcohols, and thiols
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Formation of sulfonamides in reactions with amines
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Production of sulfonate esters when reacted with alcohols
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Potential for cross-coupling reactions through the aryl-fluoride bond under specific catalytic conditions
The compound must be stored under controlled conditions (2-8°C) to prevent decomposition by moisture, as it can react with water to form the corresponding sulfonic acid .
Applications in Research and Industry
(4-Fluorophenyl)methanesulfonyl chloride serves as a valuable synthetic intermediate in various fields due to its reactive sulfonyl chloride group and the electronic effects imparted by the fluorine substituent on the phenyl ring.
Pharmaceutical Applications
In pharmaceutical research and development, this compound functions as a key intermediate in the synthesis of various drug candidates. Its primary applications include:
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Synthesis of pharmaceutical agents targeting neurological conditions
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Development of cardiovascular medications
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Production of sulfonamide-based antibacterial agents
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Creation of enzyme inhibitors utilizing the sulfonyl group as a pharmacophore
The fluorine substituent often enhances metabolic stability and membrane permeability of the resulting drug molecules, making this compound particularly valuable in medicinal chemistry.
Agrochemical Development
The compound plays a significant role in agrochemical research, particularly in:
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Creating herbicides with enhanced activity profiles
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Developing pesticides with improved target specificity
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Synthesizing plant growth regulators
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Formulating crop protection agents that leverage the biological activity enhancements provided by the sulfonyl group
These applications exploit the compound's reactive nature to create molecules that can effectively interact with biological targets in pest organisms while minimizing environmental impact.
Chemical Biology and Analytical Applications
In research settings, (4-fluorophenyl)methanesulfonyl chloride is utilized for:
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Modification of proteins and peptides for structure-activity relationship studies
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Development of chemical probes for biological pathway investigations
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Creation of fluorinated bioconjugates with altered pharmacokinetic properties
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Analytical methods for detecting and quantifying specific compounds in complex mixtures
The compound's ability to form stable covalent bonds with various nucleophilic functional groups makes it valuable for these specialized applications in chemical biology and analytical chemistry.
Synthetic Methodologies
Several approaches have been developed for the synthesis and utilization of (4-fluorophenyl)methanesulfonyl chloride, reflecting its importance as a chemical intermediate.
Preparation Methods
The preparation of (4-fluorophenyl)methanesulfonyl chloride typically involves a multi-step synthetic pathway starting from 4-fluorotoluene or 4-fluorobenzyl alcohol. Common synthetic routes include:
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Oxidation of 4-fluorotoluene to 4-fluorophenylacetic acid
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Conversion of the acid to the corresponding thiol
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Oxidative chlorination to form the sulfonyl chloride
Alternatively, direct chlorosulfonation of 4-fluorotoluene can be performed using chlorosulfonic acid, though this approach may yield a mixture of products requiring further purification.
The compound has been referenced in research literature, particularly in Synthesis (Germany), indicating its use in organic synthesis methodologies .
Reactivity in Synthetic Applications
The synthetic utility of (4-fluorophenyl)methanesulfonyl chloride stems from its ability to undergo various transformations:
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Formation of sulfonamides: Reaction with primary or secondary amines produces sulfonamides, important structural motifs in many pharmaceuticals
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Synthesis of sulfonate esters: Reaction with alcohols yields sulfonate esters that can serve as excellent leaving groups in subsequent reactions
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Preparation of sulfones: Through appropriate coupling reactions, the compound can be converted to sulfones with diverse applications
These reactions highlight the versatility of (4-fluorophenyl)methanesulfonyl chloride as a building block in organic synthesis and medicinal chemistry.
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